3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a dihydropyridinone ring system, an amino group, and a branched alkyl side chain, which contribute to its unique chemical properties and biological interactions.
The compound can be synthesized through various organic reactions involving readily available precursors. It is often produced in laboratory settings and may also be available commercially from chemical suppliers.
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is classified as an amino pyridine derivative. Its structure allows it to participate in a variety of chemical reactions, making it an important compound in organic synthesis and medicinal chemistry.
The synthesis of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
The molecular formula for 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is with a molecular weight of approximately 180.25 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H16N2O |
Molecular Weight | 180.25 g/mol |
IUPAC Name | 3-amino-1-(2-methylbutyl)pyridin-2-one |
InChI | InChI=1S/C10H16N2O/c1-8(2)5-7-12-6-3-4-9(11)10(12)13/h3-4,6,8H,5,7,11H2,1-2H3 |
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired transformations .
The mechanism of action for 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets within biological systems. The amino group and the dihydropyridinone ring play critical roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways.
Ongoing research aims to elucidate the specific pathways influenced by this compound and its potential therapeutic effects .
The physical properties of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one include:
The chemical properties involve its stability under various conditions and reactivity with different reagents:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to characterize the compound further .
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has several scientific uses:
This compound's unique structure allows it to play a significant role in advancing research across various scientific fields.
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5